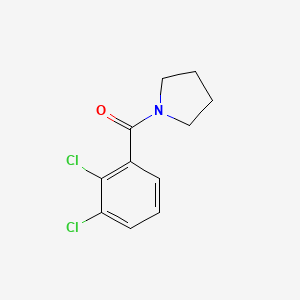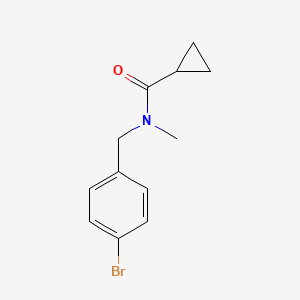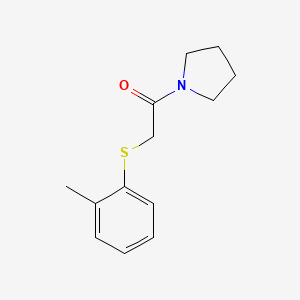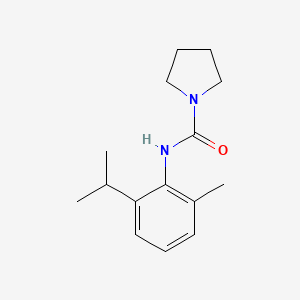![molecular formula C15H23N3O B7512760 [2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone, commonly known as DMEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DMEM is a small molecule that belongs to the class of piperidine derivatives and has a molecular formula of C18H28N2O.
作用機序
The mechanism of action of DMEM is not fully understood. However, it has been proposed that DMEM exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For instance, DMEM has been found to inhibit the activity of protein kinase C, which plays a crucial role in cancer cell growth and survival. DMEM has also been shown to inhibit the activity of RNA-dependent RNA polymerase, which is essential for the replication of hepatitis C virus.
Biochemical and Physiological Effects:
DMEM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMEM has also been found to inhibit the expression of certain genes involved in cancer cell growth and survival. Moreover, DMEM has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
実験室実験の利点と制限
DMEM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Moreover, DMEM has low toxicity and is relatively stable under physiological conditions. However, DMEM also has some limitations. It is a highly reactive molecule that can easily oxidize and degrade, leading to the formation of impurities. Moreover, DMEM is relatively expensive and requires specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several future directions for DMEM research. One potential direction is to investigate its potential applications in combination therapy for cancer treatment. DMEM could be used in combination with other anticancer drugs to enhance their efficacy and reduce their toxicity. Another potential direction is to explore the use of DMEM as a tool for studying specific cellular processes. DMEM could be used as a chemical probe to identify novel targets for drug discovery. Finally, further studies are needed to elucidate the mechanism of action of DMEM and to optimize its chemical properties for better efficacy and stability.
合成法
DMEM can be synthesized through a multistep process that involves the reaction of 2-(dimethylamino)pyridine-4-carboxaldehyde with 2-ethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The overall yield of DMEM synthesis is around 60-70%.
科学的研究の応用
DMEM has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. DMEM has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and dengue virus. Moreover, DMEM has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-13-7-5-6-10-18(13)15(19)12-8-9-16-14(11-12)17(2)3/h8-9,11,13H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYDOZSMDGICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)



![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)


